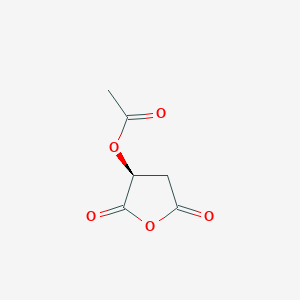
(S)-(-)-2-Acetoxysuccinic anhydride
Overview
Description
(S)-(-)-2-Acetoxysuccinic anhydride, also known as S-2-ASA, is an important organic compound used in a variety of scientific research applications. It is a white, odorless, crystalline solid with a melting point of 112-114°C. S-2-ASA is used as a reagent in synthetic organic chemistry, as a building block for the synthesis of other compounds, and as a starting material for the production of pharmaceuticals and other compounds.
Scientific Research Applications
Catalysis and Acetylation Reactions : Succinimide-N-sulfonic acid is known to efficiently catalyze acetylation reactions at room temperature under solvent-free conditions, offering excellent yields and short reaction times for industrial applications (Shirini & Khaligh, 2013).
Synthesis and Conversion of Compounds : N-trifluoroacetoxysuccinimide can be synthesized by treating N-hydroxysuccinimide with acetic and trifluoroacetic anhydrides, leading to the bis-N-hydroxysuccinimide ester of succinic acid in the presence of organic (Andreev et al., 1980).
Library of Small Molecules : Formal cycloaddition reactions between imines and cyclic anhydrides, including cyanosuccinic anhydride, are utilized to produce diverse libraries of small molecules for functionalizing lactams (Tan et al., 2012).
Pharmaceutical Synthesis : Studies have shown methods for synthesizing various pharmaceutical compounds using (S)-(-)-2-Acetoxysuccinic anhydride. For instance, (+)-harmicine was synthesized from tryptamine and (R)-acetoxysuccinic anhydride using regioselective reduction and acid-catalyzed intramolecular cyclization (Mondal & Argade, 2014).
Functionalization in Biomedical Applications : Studies like the one on the surface functionalization of hydroxyapatite nanoparticles suggest the potential for broad biomedical applications, including in drug delivery systems (Wang et al., 2011).
Antimicrobial Activity : Compounds derived from phthalic and succinic anhydrides, including cyclic imides, have shown promising antimicrobial activity, particularly against E. coli, indicating potential use in the development of new antimicrobial agents (Jafari et al., 2017).
Enzyme Stabilization and Biochemistry : Research has also delved into the stabilization of enzymes, such as the study on CoA transferase which stabilizes an anhydride formed at the active site during turnover of normal substrates (Pickart & Jencks, 1979).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(3S)-2,5-dioxooxolan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c1-3(7)10-4-2-5(8)11-6(4)9/h4H,2H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWJHSASZZAIAU-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59025-03-5 | |
| Record name | (-)-O-Acetyl-L-malic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




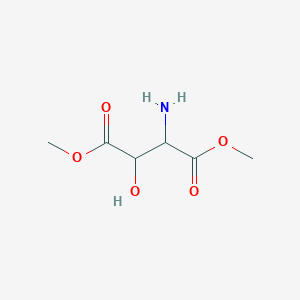
![1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B16839.png)


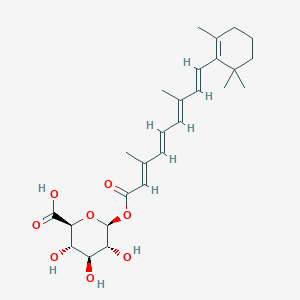
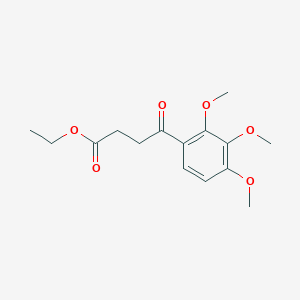
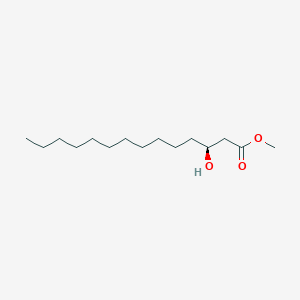

![5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one](/img/structure/B16858.png)

![2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide](/img/structure/B16867.png)